molecular formula C19H15FN4O2S B2391499 methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852167-72-7

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2391499
CAS RN: 852167-72-7
M. Wt: 382.41
InChI Key: NHTDLSDTBWLPOT-UHFFFAOYSA-N
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Description

The compound “methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an indole group, a triazole group, and a thioacetate group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the fluorophenyl, indole, triazole, and thioacetate groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the indole group might participate in reactions like the Fischer indole synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the fluorophenyl group might increase the compound’s lipophilicity, affecting its solubility and distribution in the body .

Scientific Research Applications

Anti-Markovnikov Alkene Hydromethylation

The catalytic protodeboronation of pinacol boronic esters, including alkyl boronic esters, has been an active area of research. Interestingly, this compound can be utilized in a radical-based approach for protodeboronation. When paired with a Matteson–CH₂–homologation, it enables the formal anti-Markovnikov alkene hydromethylation—a transformation that was previously unknown . This reaction sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

1H-Indazole Synthesis

The compound’s structure suggests potential reactivity at the indole moiety. Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, facilitated by hydrazine-directed C–H functionalization, leads to the formation of diverse 1H-indazoles. The cleavage of a Csp–Csp triple bond in alkynylcyclobutanol serves as the key step in this [4+1] annulation process . Given the presence of an indole ring in our compound, exploring its utility in 1H-indazole synthesis could be promising.

Natural Product Synthesis

The indole motif is prevalent in various natural products. Exploring the compound’s role in the synthesis of alkaloids, indole derivatives, or other bioactive molecules could be an exciting avenue. For instance, its application in the formal total synthesis of δ-®-coniceine and indolizidine 209B highlights its potential in natural product chemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would likely involve interaction with biological targets like enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its interactions with biological systems, or exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-26-17(25)11-27-19-23-22-18(24(19)13-8-6-12(20)7-9-13)15-10-21-16-5-3-2-4-14(15)16/h2-10,21H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTDLSDTBWLPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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